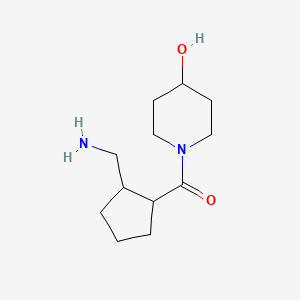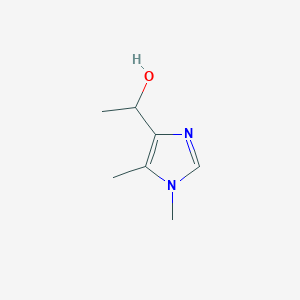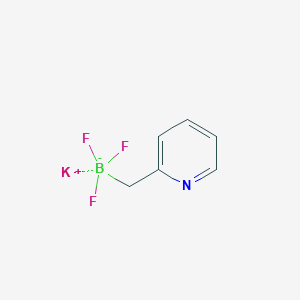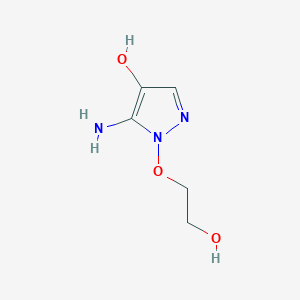
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of both amino and hydroxyethoxy groups in this compound makes it a versatile building block for the synthesis of more complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol can be achieved through several methods. One common approach involves the reaction of hydrazine derivatives with 1,3-dicarbonyl compounds, followed by cyclization. For instance, the reaction of hydrazine hydrate with ethyl acetoacetate in the presence of a base such as sodium ethoxide can yield the desired pyrazole derivative. The reaction is typically carried out in ethanol at reflux temperature for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro-pyrazole derivatives, while substitution of the hydroxyl group can produce halogenated pyrazoles .
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antiviral activities, making it a potential candidate for drug development.
Medicine: Its derivatives have shown promise as anti-inflammatory and anticancer agents.
Mecanismo De Acción
The mechanism of action of 5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of its anti-inflammatory effects, the compound may inhibit the production of pro-inflammatory cytokines or modulate signaling pathways involved in inflammation .
Comparación Con Compuestos Similares
Similar Compounds
5-Aminouracil: A pyrimidine nucleobase with similar amino and hydroxyl functionalities.
5-Amino-1,2,4-triazine: Another heterocyclic compound with comparable biological activities.
Uniqueness
5-Amino-1-(2-hydroxyethoxy)-1H-pyrazol-4-ol stands out due to its unique combination of amino and hydroxyethoxy groups, which confer distinct chemical reactivity and biological properties.
Propiedades
Fórmula molecular |
C5H9N3O3 |
|---|---|
Peso molecular |
159.14 g/mol |
Nombre IUPAC |
5-amino-1-(2-hydroxyethoxy)pyrazol-4-ol |
InChI |
InChI=1S/C5H9N3O3/c6-5-4(10)3-7-8(5)11-2-1-9/h3,9-10H,1-2,6H2 |
Clave InChI |
CJUPNUIQBCKKJT-UHFFFAOYSA-N |
SMILES canónico |
C1=NN(C(=C1O)N)OCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Ethyl-3,6-dihydro-2H-[1,4]dioxino[2,3-c]pyrrole](/img/structure/B12859768.png)


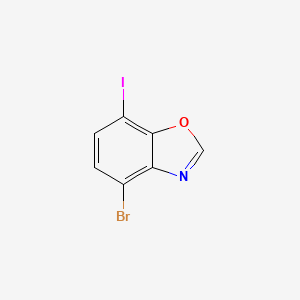
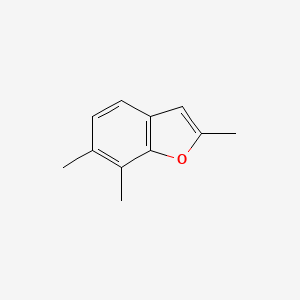
![2-(Bromomethyl)-6-methoxybenzo[d]oxazole](/img/structure/B12859798.png)

